5,6,7,8-四氢-4H-环庚[d]异恶唑-3-羧酸
描述
The compound "5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxylic acid" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and synthetic methods that could be relevant to the synthesis and properties of the compound . For instance, the synthesis of a conformationally constrained analogue of aspartic acid, which is a cyclopenta[d]isoxazole derivative, is described in one of the papers . This suggests that the compound of interest may also exhibit conformational constraints due to its isoxazole ring.
Synthesis Analysis
The synthesis of related compounds involves regioselective 1,3-dipolar cycloaddition reactions, which are a common method for constructing isoxazole rings . The synthesis of 4,5,6,7-tetrahydro-3-oxo-2H-indazolecarboxylic acids from diethyl oxocyclohexanedicarboxylates indicates that similar starting materials or strategies might be employed for the synthesis of the compound . Additionally, the synthesis of tetrahydroindol-2-yl isoxazoles through regioselective cyclization with hydroxylamine suggests that the acidity of the reaction mixture can influence the regiochemistry of isoxazole formation .
Molecular Structure Analysis
The molecular structure of isoxazole derivatives is characterized by a five-membered ring containing one oxygen and one nitrogen atom. The presence of the isoxazole ring can impart rigidity to the molecule, which can be important for the biological activity of the compound . The regioselectivity observed in the synthesis of isoxazole derivatives indicates that the substitution pattern on the isoxazole ring can be controlled, which is crucial for the design of compounds with specific molecular recognition properties .
Chemical Reactions Analysis
Isoxazole derivatives can undergo various chemical reactions, including nucleophilic attacks, as seen in the synthesis of the amino acid analogue where a cyanide ion performs a highly stereoselective nucleophilic attack . The dimerization of ethyl tetrahydro-3-oxoindazolecarboxylates in neutral iodine solution to form bis-indazolyl derivatives suggests that the compound of interest might also participate in dimerization reactions under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives can be influenced by their substitution patterns. For example, the pKa values of tetrahydroindazoles have been reported, which are important for understanding the acid-base behavior of these compounds . The use of tetrazoles as carboxylic acid isosteres in medicinal chemistry indicates that isoxazole derivatives could also serve as bioisosteres, potentially leading to metabolism-resistant compounds .
科学研究应用
黑色素生成抑制
5,6,7,8-四氢-4H-环庚[d]异恶唑衍生物已被合成并评估其在抑制黑色素生成中的作用,特别是在小鼠黑色素瘤 B16F10 细胞系中。这些化合物显示出显着的抑制活性,其效力明显高于曲酸,一种众所周知的黑色素生成抑制剂。抑制机制涉及酪氨酸酶表达的下调 (Song 等人,2012)。
合成和表征
已经探索了源自苯并亚苏伯酮的新异恶唑衍生物的合成和表征。这包括合成 6-芳基亚甲基-3-甲基-6,7,8,9-四氢-5H-苯并[a]环庚-5-酮及其向异恶唑衍生物的转化 (Peesapati & Bathini, 2006)。
天冬氨酸的构象受限类似物
已经描述了一种构象受限的天冬氨酸类似物的替代合成方法,特别是 4-氨基-3-羟基-4,5,6,6a-四氢-3aH-环戊[d]异恶唑-4-羧酸。与以前的方法相比,新的合成策略产生了更高的产率 (Conti 等人,2007)。
6,7,8,9-四氢-3-羟基-2-甲氧基苯并环庚-5-酮的化学
已经对 6,7,8,9-四氢-3-羟基-2-甲氧基苯并环庚-5-酮转化为各种衍生物进行了研究,包括溴衍生物、缩醛和酯。这也包括相关化合物的新的合成方法的开发 (McLean, Peesapati, & Proctor, 1979)。
稠合呋喃的构建
已经使用基于分子内 [3+2]偶极环加成的策略实现了 4H-环庚-和 4H-环戊[b]呋喃的高效合成。这个过程涉及用次氯酸钠处理肟,然后反应生成稠合呋喃 (Shishido, Umimoto, & Shibuya, 1994)。
异恶唑-和恶唑-4-羧酸衍生物的合成
已经报道了一种合成异恶唑-4-羧酸衍生物的新方法,涉及由 Fe(II) 催化的多米诺异恶唑-异恶唑异构化。这个过程导致形成各种异恶唑-和恶唑-4-羧酸及其衍生物 (Serebryannikova, Galenko, Novikov, & Khlebnikov, 2019)。
安全和危害
The compound has been classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H302, and the precautionary statements include P301 + P312 + P330 . Please handle it with care and follow all safety guidelines.
属性
IUPAC Name |
5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-9(12)8-6-4-2-1-3-5-7(6)13-10-8/h1-5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXIIOUTRNRNQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)ON=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426900 | |
Record name | 5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxylic acid | |
CAS RN |
33230-32-9 | |
Record name | 5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。